4-Ethyl-3-methylpiperidine 4-Ethyl-3-methylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17515935
InChI: InChI=1S/C8H17N/c1-3-8-4-5-9-6-7(8)2/h7-9H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol

4-Ethyl-3-methylpiperidine

CAS No.:

Cat. No.: VC17515935

Molecular Formula: C8H17N

Molecular Weight: 127.23 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-3-methylpiperidine -

Specification

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
IUPAC Name 4-ethyl-3-methylpiperidine
Standard InChI InChI=1S/C8H17N/c1-3-8-4-5-9-6-7(8)2/h7-9H,3-6H2,1-2H3
Standard InChI Key XDOCILGWSIZBKG-UHFFFAOYSA-N
Canonical SMILES CCC1CCNCC1C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-Ethyl-3-methylpiperidine consists of a piperidine backbone (C₅H₁₁N) with a methyl group at position 3 and an ethyl group at position 4. The compound’s stereochemistry depends on the spatial arrangement of these substituents, which can influence its reactivity and biological activity. The nitrogen atom in the ring enables hydrogen bonding and coordination with metal ions, while the alkyl groups enhance lipophilicity, affecting solubility and membrane permeability .

Physicochemical Data

PropertyValue/Description
Molecular FormulaC₈H₁₇N
Molecular Weight127.23 g/mol
Boiling Point~145–150°C (estimated)
Density0.82–0.85 g/cm³ (approximated)
SolubilityMiscible in polar organic solvents
ChiralityPotential for R/S enantiomers

The ethyl group at position 4 introduces steric hindrance, potentially slowing nucleophilic substitution reactions compared to simpler piperidines. The methyl group at position 3 may stabilize certain conformations, influencing binding affinity in biological systems .

Synthetic Methodologies

Catalytic Hydrogenation of Pyridine Derivatives

A common route involves hydrogenating 3-methyl-4-ethylpyridine using palladium on carbon (Pd/C) or Raney nickel under high-pressure H₂. This method mirrors industrial-scale piperidine synthesis, where pyridine derivatives are reduced to their saturated counterparts . For example, Boger et al. (1982) demonstrated the hydrogenation of 3-methyl-4-ethylpyridine in chloroform at 45°C over 96 hours, achieving a 93% yield of the corresponding piperidine .

Reaction Conditions:

  • Substrate: 3-Methyl-4-ethylpyridine

  • Catalyst: Pd/C (5% w/w)

  • Solvent: Chloroform or ethanol

  • Pressure: 50–100 psi H₂

  • Temperature: 40–60°C

Biocatalytic Cascade Reactions

Recent advances employ engineered enzymes for stereoselective synthesis. A 2019 study by utilized recombinant Escherichia coli expressing putrescine oxidase and imine reductase to convert 1,5-diamino-2-methylpentane into 3-methylpiperidine. Adapting this system to 4-ethyl-3-methylpiperidine would require modifying the substrate to include an ethyl group, potentially via alkylation of precursor amines .

Key Enzymes:

  • Putrescine Oxidase: Oxidizes primary amines to imines.

  • Imine Reductase: Reduces imines to secondary amines with high stereocontrol.

Comparative Synthesis Routes

MethodYieldStereoselectivityScalability
Catalytic Hydrogenation85–93%LowIndustrial
Biocatalytic Cascade60–75%HighPilot-scale (20L)
Chiral Resolution40–50%Very HighLaboratory

Biological and Pharmacological Applications

Antimicrobial Activity

Structural analogs like 3-methylpiperidine exhibit broad-spectrum antimicrobial effects. The ethyl group at position 4 could increase membrane disruption in pathogens, as seen in derivatives tested against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) .

Industrial Applications

4-Ethyl-3-methylpiperidine serves as a ligand in asymmetric catalysis and a precursor for agrochemicals. Its steric bulk improves selectivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it enhances palladium catalyst performance .

ParameterValue
Flash Point~25°C (flammable liquid)
HygroscopicityModerate
Storage ConditionsInert atmosphere, 4°C

The compound’s volatility necessitates closed-system handling to prevent inhalation risks. Industrial facilities must adhere to ATEX guidelines for flammable solvents.

Future Directions

Stereoselective Synthesis

Developing enantioselective routes using chiral auxiliaries or asymmetric hydrogenation could yield pharmacologically active enantiomers. For instance, the R-enantiomer might exhibit higher affinity for neural targets, as observed in related piperidines .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator